1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride
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Overview
Description
1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and an ethanol moiety
Preparation Methods
The synthesis of 1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the phenyl group and the ethanol moiety. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
1-[4-[5-[[2-(Dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride can be compared with other similar compounds, such as those containing furan rings or phenyl groups. These comparisons can highlight the unique properties and potential advantages of this compound. Similar compounds may include derivatives of furan or phenyl ethanol, each with distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]phenyl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-13(20)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-11-19(2)3;;/h4-9,13,18,20H,10-12H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPXBZFHGXWOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCN(C)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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